1-Cyclopropyl-1-(3-isopropylphenyl)ethanol

Description

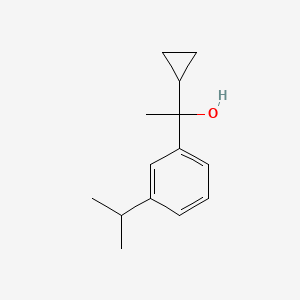

1-Cyclopropyl-1-(3-isopropylphenyl)ethanol is a tertiary alcohol featuring a cyclopropyl group and a 3-isopropylphenyl substituent. Its structure combines steric bulk from the cyclopropane ring and lipophilicity from the isopropyl-substituted aromatic ring, making it a candidate for applications in medicinal chemistry or as a synthetic intermediate.

Properties

IUPAC Name |

1-cyclopropyl-1-(3-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)11-5-4-6-13(9-11)14(3,15)12-7-8-12/h4-6,9-10,12,15H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKCOMNUOWNYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191638 | |

| Record name | Benzenemethanol, α-cyclopropyl-α-methyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443348-60-4 | |

| Record name | Benzenemethanol, α-cyclopropyl-α-methyl-3-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, α-cyclopropyl-α-methyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(3-isopropylphenyl)ethanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid, which can be generated in situ from reagents such as diazomethane . The reaction conditions often require the presence of a catalyst, such as palladium or copper, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(3-isopropylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl hydrocarbons.

Scientific Research Applications

Chemistry

1-Cyclopropyl-1-(3-isopropylphenyl)ethanol serves as a vital building block in synthetic organic chemistry. Its cyclopropyl moiety allows for the exploration of reaction mechanisms involving strained rings. Researchers utilize this compound to synthesize more complex molecules and study their properties.

Key Reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: Can be reduced to yield hydrocarbons.

- Substitution: The hydroxyl group can be replaced with halides or amines.

Biological Applications

The compound's structural features make it a useful probe in biological systems. It has been used to study enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms.

Case Study:

In a study examining the binding affinity of various compounds to specific enzymes, this compound demonstrated significant interaction due to its unique structure, suggesting potential applications in drug design.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials, including polymers and resins. Its unique properties allow for enhanced performance in various applications.

| Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in the synthesis of complex organic compounds. |

| Polymers and Resins | Enhances the mechanical properties of materials. |

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(3-isopropylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and binding affinity. This strain can influence the compound’s ability to participate in various chemical reactions and interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound belongs to the 1-cyclopropyl-1-(substituted phenyl)ethanol family. Key structural variations in similar compounds include:

- Substituent position : Meta (3-isopropyl) vs. para (4-isopropyl, 4-ethyl, 4-fluorophenyl) substitution alters steric and electronic profiles. For example, the meta-isopropyl group may induce greater steric hindrance near the hydroxyl group compared to para-substituted analogs like 1e (4-isopropylphenyl, 70% yield) .

- Substituent type: Electron-donating (methyl, isopropyl) vs. electron-withdrawing (fluoro) groups influence reactivity.

Functional Group Diversity

- Heterocyclic analogs: 1-Cyclopropyl-1-(3-methylthiophen-2-yl)ethanol incorporates a sulfur-containing ring, which may enhance coordination properties compared to purely hydrocarbon systems .

- Amino-substituted analogs: 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethanol introduces basicity, enabling pH-dependent solubility or catalytic interactions .

Commercial Availability

- Available analogs: Derivatives like 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol (CAS 1443337-94-7) and thiophene-containing variants remain accessible via specialized suppliers .

Data Tables

Table 2: Functional Group Impact on Properties

| Compound Type | Key Functional Group | Potential Property Impact |

|---|---|---|

| Fluoro-substituted | -F | Increased polarity, enhanced solubility |

| Methoxy-substituted | -OCH₃ | Electron donation, altered H-bonding |

| Amino-substituted | -N(CH₃)₂ | Basicity, pH-dependent reactivity |

| Thiophene-containing | Sulfur heterocycle | Coordination capacity, aromatic stability |

Notes

Synthesis Challenges : Bulky substituents (e.g., tert-butyl) correlate with lower yields, emphasizing steric effects in nucleophilic additions or cyclopropane ring stability .

Commercial Limitations : Discontinuation of the target compound and fluorophenyl analog suggests niche applications or cost-intensive synthesis pathways .

Data Gaps : Detailed physical properties (melting point, logP) and hazard profiles are unavailable for most analogs, limiting direct comparisons.

Structural Insights : Meta-substitution (3-isopropyl) may confer unique steric or electronic behavior compared to para-substituted derivatives, warranting further study.

Biological Activity

1-Cyclopropyl-1-(3-isopropylphenyl)ethanol is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an isopropylphenyl moiety, which contributes to its unique biological activity. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that cyclopropane derivatives can exhibit a range of activities, including:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as aldehyde dehydrogenase (ALDH), which is crucial in metabolizing acetaldehyde in the body. This inhibition can lead to the accumulation of toxic metabolites .

- Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, potentially affecting cell proliferation and inducing apoptosis in cancer cells .

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity against A549 lung carcinoma cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.0 | Induction of apoptosis via caspase activation |

| T47D (Breast) | 4.2 | Inhibition of cell cycle progression |

| HT-29 (Colon) | 6.5 | Disruption of tubulin polymerization |

Case Studies

-

Case Study on Lung Carcinoma:

- In vitro tests conducted on A549 cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase-3 and PARP cleavage.

-

Case Study on Breast Cancer:

- T47D cells treated with the compound showed a significant decrease in viability compared to controls, with an observed G1 phase arrest, suggesting a mechanism involving cell cycle inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.